molecular formula C17H16N2O2 B3896715 1,3-dibenzoylimidazolidine CAS No. 49738-18-3

1,3-dibenzoylimidazolidine

Cat. No.: B3896715
CAS No.: 49738-18-3
M. Wt: 280.32 g/mol
InChI Key: IURSXZSKQKQGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzoylimidazolidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is a derivative of imidazolidine, featuring two benzoyl groups attached to the nitrogen atoms in the imidazolidine ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzoylimidazolidine can be synthesized through the reaction of imidazolidine-2-thione with benzoyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzoylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted imidazolidine derivatives .

Scientific Research Applications

Hsp90 Inhibition

One of the most significant applications of 1,3-dibenzoylimidazolidine derivatives is their role as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein involved in the stabilization and maturation of numerous client proteins, many of which are implicated in cancer progression. Recent studies have identified a series of compounds based on the imidazolidine scaffold that exhibit promising inhibitory effects against Hsp90.

  • Binding Affinity : For instance, a study highlighted that a specific derivative exhibited a binding affinity to Hsp90α with an IC50 value of 12 nM, indicating strong inhibitory potential .
  • Anti-Cancer Activity : The same compound demonstrated anti-proliferative effects on human breast adenocarcinoma (MCF-7) and lung epithelial (A549) cell lines with IC50 values of 21.58 μM and 31.22 μM, respectively . These findings suggest that modifications to the imidazolidine structure can enhance anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of an N-benzyl group is crucial for the anti-cancer activity of 1,3-dibenzoylimidazolidines. Variations in aryl groups attached to the imidazolidine core can lead to different biological activities, enabling the design of more potent compounds .

Synthetic Methods

The synthesis of this compound typically involves the condensation of N,N'-dibenzyl ethylenediamine with various aryl aldehydes. This method allows for the generation of diverse derivatives with tailored properties for specific applications .

  • Yield and Purity : The synthesis process often results in high yields and purity levels, making these compounds suitable for further biological evaluation.

Structural Insights

The imidazolidine ring adopts a twisted conformation in its crystal structure, which is essential for its biological activity. The molecular interactions within this conformation contribute to its binding affinity to target proteins like Hsp90 .

In Vitro Studies

Numerous studies have evaluated the anti-proliferative effects of 1,3-dibenzoylimidazolidines using MTT assays on cancer cell lines:

  • MCF-7 Cell Line : A compound from this class showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 Cell Line : Similar results were observed, confirming the potential utility of these compounds in cancer therapy .

Novel Drug Design

The ongoing research into 1,3-dibenzoylimidazolidines emphasizes their potential in novel drug design targeting Hsp90 and possibly other pathways involved in cancer progression . The development of more stable analogs may lead to improved efficacy and reduced side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of 1,3-dibenzoylimidazolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. These interactions can modulate various biochemical pathways, leading to its observed biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two benzoyl groups and the imidazolidine ring. These characteristics confer distinct reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

1,3-Dibenzoylimidazolidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazolidine family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The compound can be represented structurally as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

Molecular Weight: 270.29 g/mol
Melting Point: Approximately 130 °C

Hsp90 Inhibition

Recent studies have identified this compound as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stabilization of various oncoproteins. The inhibition of Hsp90 leads to the degradation of client proteins such as Her2, which is crucial in cancer cell proliferation.

  • Binding Affinity: The compound exhibits a high binding affinity to Hsp90α with an IC50 value of approximately 12 nM.
  • Anti-proliferative Activity: It has shown significant anti-proliferative effects on cancer cell lines, including MCF-7 (IC50 = 21.58 μM) and A549 (IC50 = 31.22 μM) .

Biological Activities

  • Anticancer Activity:
    • Case Study: A series of derivatives based on this compound were synthesized and tested for their anti-cancer properties. The results indicated a significant decrease in cell viability in treated groups compared to controls.
    • Structure-Activity Relationship (SAR): Modifications to the benzyl groups influenced the anticancer efficacy; larger substituents enhanced hydrophobic interactions with Hsp90 .
  • Antimicrobial Activity:
    • Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTarget ProteinIC50 (μM)Activity Type
This compoundHsp90α12Inhibitor
Compound 4aMCF-721.58Anti-proliferative
Compound 4bA54931.22Anti-proliferative
Compound XS. aureus<10Antimicrobial

Properties

IUPAC Name

(3-benzoylimidazolidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(14-7-3-1-4-8-14)18-11-12-19(13-18)17(21)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURSXZSKQKQGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306058
Record name STK212557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49738-18-3
Record name NSC173946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK212557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dibenzoylimidazolidine
Reactant of Route 2
Reactant of Route 2
1,3-dibenzoylimidazolidine
Reactant of Route 3
Reactant of Route 3
1,3-dibenzoylimidazolidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-dibenzoylimidazolidine
Reactant of Route 5
Reactant of Route 5
1,3-dibenzoylimidazolidine
Reactant of Route 6
Reactant of Route 6
1,3-dibenzoylimidazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.